N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C14H15F3N4O4S and its molecular weight is 392.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitrobenzenesulfonamide is 392.07661063 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
One area of application is the synthesis and characterization of sulfonamide molecules. A study detailed the synthesis, structure characterization, and computational analysis of a newly synthesized sulfonamide molecule. The research involved SCXRD studies, spectroscopic tools, and DFT computations to understand the molecule's structural and electronic properties, offering insights into the molecular interactions and stability in the crystal state (Murthy et al., 2018).
Potential Therapeutic Applications
Another significant area of application is in therapeutic research , where sulfonamide derivatives have been synthesized and evaluated for various biological activities. For instance, celecoxib derivatives were explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This comprehensive study involved the synthesis of novel compounds and their subsequent testing, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Enzyme Inhibition
Research has also been conducted on the inhibition of therapeutically relevant enzymes . For example, primary sulfonamide functionality facilitated the construction of a novel class of [1,4]oxazepine-based sulfonamides, which exhibited strong inhibition of human carbonic anhydrases, demonstrating potential for therapeutic use (Sapegin et al., 2018).
Analgesic and Anti-inflammatory Effects
Additionally, certain sulfonamide derivatives were synthesized and tested for their effects on pathological pain models in mice, showing significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as analgesic and anti-inflammatory agents (Lobo et al., 2015).
Fluorination and Organocatalysis
Sulfonamides have also found application in fluorination and organocatalytic transformations , with studies demonstrating the efficient synthesis of fluorinated compounds through organocatalytic processes involving sulfonamide compounds. These processes highlight the versatility of sulfonamides in facilitating complex chemical transformations (Li et al., 2012).
Properties
IUPAC Name |
N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4S/c1-10-9-13(14(15,16)17)19-20(10)8-2-7-18-26(24,25)12-5-3-11(4-6-12)21(22)23/h3-6,9,18H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPMKLIYWWYDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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